
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene is an aromatic compound with the molecular formula C14H12N2O4 It is characterized by the presence of two nitro groups and two methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene typically involves nitration reactions. One common method is the nitration of 1,3-dimethylbenzene (m-xylene) with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic medium.
Substitution Reagents: Halogenating agents (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The reduction of nitro groups yields 1,3-dimethyl-5-amino-2-(2-aminophenyl)benzene.
Substitution: Electrophilic aromatic substitution can lead to the formation of various halogenated derivatives, depending on the substituents introduced.
Scientific Research Applications
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying nitration and reduction reactions.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into the pharmacological properties of its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene and its derivatives depends on the specific chemical reactions they undergo. For example, in reduction reactions, the nitro groups are converted to amino groups, which can then interact with biological targets or participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-nitrobenzene: Lacks the additional nitro group on the phenyl ring.
1,3-Dimethyl-4-nitrobenzene: Has the nitro group in a different position on the benzene ring.
2,4-Dimethyl-1-nitrobenzene: Another positional isomer with different substitution patterns.
Uniqueness
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene is unique due to the presence of two nitro groups and two methyl groups in specific positions on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
CAS No. |
6311-61-1 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
1,3-dimethyl-5-nitro-2-(2-nitrophenyl)benzene |
InChI |
InChI=1S/C14H12N2O4/c1-9-7-11(15(17)18)8-10(2)14(9)12-5-3-4-6-13(12)16(19)20/h3-8H,1-2H3 |
InChI Key |
NZXSVCGTIANRNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC=C2[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
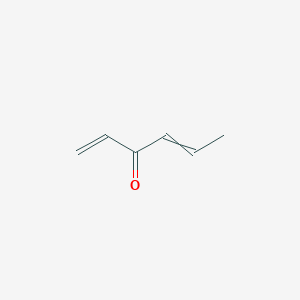
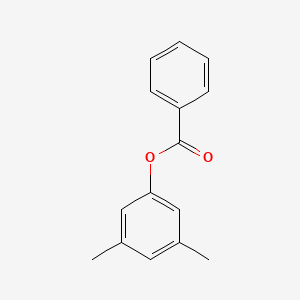

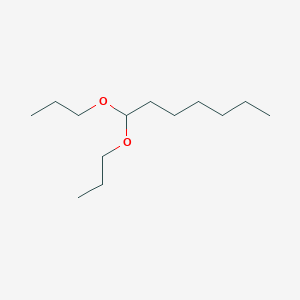




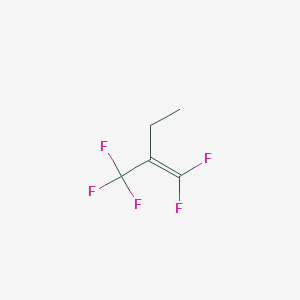
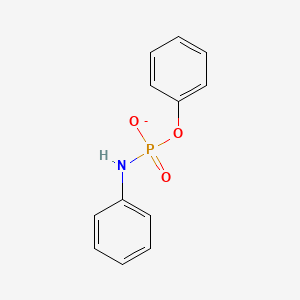

![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)
